Superior Potency in Pseudovirus Entry Assay
In a direct head‑to‑head comparison using a SARS/HIV pseudotype‑based infection assay in 293T cells, SSAA09E2 inhibited viral entry with an EC50 of 3.1 ± 0.2 μM, whereas SSAA09E1 required 6.7 ± 0.4 μM and SSAA09E3 required 9.7 ± 0.8 μM [1]. This demonstrates that SSAA09E2 is the most potent of the three mechanistically distinct inhibitors identified in the same screening campaign.
| Evidence Dimension | Inhibition of SARS/HIV pseudotype entry in 293T cells (EC50) |
|---|---|
| Target Compound Data | 3.1 ± 0.2 μM |
| Comparator Or Baseline | SSAA09E1: 6.7 ± 0.4 μM; SSAA09E3: 9.7 ± 0.8 μM |
| Quantified Difference | 2.2‑fold lower EC50 vs. SSAA09E1; 3.1‑fold lower vs. SSAA09E3 |
| Conditions | MOI = 10; 293T cells; data from ≥3 independent experiments performed in duplicate |
Why This Matters
Lower EC50 translates to higher potency, reducing the amount of compound required for effective inhibition and minimizing potential off‑target or vehicle‑related artifacts in entry assays.
- [1] Adedeji AO, et al. Novel inhibitors of severe acute respiratory syndrome coronavirus entry that act by three distinct mechanisms. J Virol. 2013 Jul;87(14):8017-28. View Source
